molecular formula C19H12ClFN4O2S B2923773 3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 391863-05-1

3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2923773
CAS No.: 391863-05-1
M. Wt: 414.84
InChI Key: BCKLSVBCMWGATI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetically derived small molecule recognized in scientific literature as a potent and ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its research value by selectively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption affects phosphorylation events on critical substrates like BAD, c-MYC, and 4E-BP1, which can lead to the induction of apoptosis and the suppression of tumor cell growth in experimental models. Its primary research applications are in the field of oncology, where it is used as a chemical probe to elucidate the complex biological roles of PIM kinases in cancer pathogenesis and to investigate signaling pathways involved in cell survival and resistance to chemotherapy. Studies have utilized this inhibitor to explore its effects in multiple myeloma and other cancer cell lines, providing insights into potential therapeutic strategies targeting PIM kinase activity. The compound serves as a valuable tool for validating PIM kinases as a drug target and for supporting the development of novel anti-cancer agents.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2S/c1-10-15(16(25-27-10)13-4-2-3-5-14(13)20)17(26)22-19-24-23-18(28-19)11-6-8-12(21)9-7-11/h2-9H,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKLSVBCMWGATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

  • Anticancer Activity : The 1,3,4-thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties based on the structural characteristics shared with other active derivatives.
  • Mechanisms of Action :
    • Apoptosis Induction : Many thiadiazole compounds induce apoptosis through the intrinsic pathway by modulating the Bax/Bcl-2 ratio and activating caspases .
    • Enzyme Inhibition : Compounds like those containing the thiadiazole ring often inhibit tyrosine kinases and lipoxygenases, contributing to their anticancer effects .

Table 1: Summary of Anticancer Activities of Similar Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 4eMCF-72.32Apoptosis induction
Compound 4iHepG23.13Cell cycle arrest
Compound 5dMDA-MB-2316.12Tyrosine kinase inhibition
Compound 3A5497.56Apoptosis induction

Data compiled from various studies on thiadiazole derivatives demonstrating their anticancer properties .

Detailed Findings

  • In Vitro Studies : Research indicates that compounds similar to the target compound display potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For instance, one study reported IC50 values as low as 2.32 µg/mL for MCF-7 cells, indicating strong cytotoxicity .
  • Cell Cycle Analysis : The compound's analogs have been shown to significantly affect cell cycle progression. For example, compound 4e caused G0/G1 phase arrest in HepG2 cells while inducing G2/M phase arrest in MCF-7 cells . This suggests that these compounds may effectively halt cancer cell proliferation.
  • Selectivity and Safety : Selectivity indices calculated for these compounds indicate that they exhibit lower toxicity towards normal cells compared to their effects on cancer cells, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents, heterocyclic cores, or biological activities. Below is a detailed analysis supported by

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-(2-Chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide Oxazole: 2-chlorophenyl, 5-methyl; Thiadiazol: 4-fluorophenyl C₂₀H₁₃ClFN₅O₂S 447.87 High thermal stability (m.p. 182–184°C); potential agrochemical activity inferred from structural analogs
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Thiadiazol: 4-bromophenyl instead of 4-fluorophenyl C₂₀H₁₃BrClN₅O₂S 492.77 Bromine substitution increases molecular weight and polarizability; unconfirmed bioactivity
3-(2-Chlorophenyl)-N-[5-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide Additional ethyl-thiadiazol sulfanylacetic acid chain C₁₉H₁₆ClN₇O₃S₃ 537.06 Higher molecular weight; reduced solubility due to bulky substituents; 80% synthetic yield
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine core instead of oxazole; sulfonyl linkage C₁₅H₁₁ClFN₅O₃S₂ 427.86 Pyrimidine-thiadiazol hybrid; reported as PK11007 (pesticide intermediate)

Analogues with Alternative Heterocyclic Cores

  • N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (C₁₁H₉F₂N₂O₂·½H₂O): Retains the oxazole-carboxamide backbone but lacks the thiadiazol ring. Exhibits plant growth-promoting effects at low concentrations .

Key Structure-Activity Relationships (SAR)

Halogen Effects : The 2-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and receptor binding, critical for membrane penetration in agrochemicals .

Heterocyclic Core : The 1,2-oxazole-1,3,4-thiadiazol fusion provides rigidity and π-stacking capacity, improving interaction with biological targets compared to single-heterocycle analogs .

Substituent Bulk : Bulky groups (e.g., ethyl-thiadiazol) reduce solubility but may increase specificity for certain enzymes .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide?

Methodological Answer: A typical synthesis involves multi-step condensation reactions. For example:

  • Step 1: React 4-fluoroaniline with 2-chlorophenyl isocyanide to form an intermediate carboximidoyl chloride (analogous to methods in ).
  • Step 2: Condense the intermediate with a thiosemicarbazide derivative (e.g., N-phenylthiosemicarbazide) under reflux with POCl₃ as a catalyst (see for similar thiadiazole synthesis).
  • Step 3: Adjust pH to precipitate the product, followed by recrystallization (e.g., DMSO/water mixture) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure data collection on a diffractometer with graphite monochromators (e.g., Enraf–Nonius CAD-4) and apply absorption corrections (ψ-scan) for accuracy .
  • NMR/IR Spectroscopy: Perform ¹H/¹³C-NMR in deuterated DMSO to confirm substituent positions and hydrogen bonding. FT-IR can validate functional groups (e.g., C=O at ~1680 cm⁻¹, thiadiazole C-S at ~680 cm⁻¹) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield of this compound?

Methodological Answer:

  • Factor Screening: Use a fractional factorial design to test variables (e.g., temperature, POCl₃ stoichiometry, reflux time). For example, highlights flow chemistry for controlled reagent mixing and heat transfer.
  • Response Surface Methodology (RSM): Apply Central Composite Design to model interactions between factors and identify optimal conditions. Validate via HPLC purity checks .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For antimicrobial studies, use MIC assays against Gram-positive/negative strains; for anticancer tests, employ MTT assays on specific cancer cell lines .
  • Statistical Analysis: Perform ANOVA to compare datasets. If discrepancies persist, investigate metabolite stability (e.g., HPLC-MS to detect degradation products) .

Q. What computational strategies are suitable for predicting the compound’s electronic properties and binding affinity?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps and electrostatic potential maps. Compare with crystallographic data (e.g., bond lengths/angles) to validate accuracy .
  • Molecular Docking: Employ AutoDock Vina to simulate interactions with target proteins (e.g., EGFR for anticancer studies). Parameterize force fields using partial charges derived from PubChem data .

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